[3-(1-Aminoethyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1-Aminoethyl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups.
Vorbereitungsmethoden
The synthesis of [3-(1-Aminoethyl)phenyl]boronic acid typically involves the reaction of 3-bromoacetophenone with triisopropyl borate in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Analyse Chemischer Reaktionen
[3-(1-Aminoethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
[3-(1-Aminoethyl)phenyl]boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which [3-(1-Aminoethyl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The molecular pathways involved include the inhibition of specific enzymes and the modulation of biological processes through the formation of boronate esters .
Vergleich Mit ähnlichen Verbindungen
[3-(1-Aminoethyl)phenyl]boronic acid can be compared with other boronic acids such as phenylboronic acid and benzylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to the presence of the aminoethyl group, which enhances its reactivity and specificity in certain applications . Similar compounds include:
- Phenylboronic acid
- Benzylboronic acid
- 4-(1-Aminoethyl)phenylboronic acid
These compounds differ in their substituents and reactivity, making this compound a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
1096358-77-8 |
---|---|
Molekularformel |
C8H12BNO2 |
Molekulargewicht |
165.00 g/mol |
IUPAC-Name |
[3-(1-aminoethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3 |
InChI-Schlüssel |
DHOZTVUYIMUKBO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C(C)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.